molecular formula C10H10F2O4 B6219734 3-(difluoromethoxy)-4,5-dimethoxybenzaldehyde CAS No. 2385884-54-6

3-(difluoromethoxy)-4,5-dimethoxybenzaldehyde

Cat. No.: B6219734
CAS No.: 2385884-54-6
M. Wt: 232.2
InChI Key:
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Description

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and dimethoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-4,5-dimethoxybenzaldehyde typically involves the introduction of difluoromethoxy and dimethoxy groups onto a benzaldehyde framework. One common method involves the reaction of 4,5-dimethoxybenzaldehyde with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy and dimethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid.

    Reduction: 3-(Difluoromethoxy)-4,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-4,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process by modulating the TGF-β1/Smad signaling pathway . This inhibition leads to reduced expression of proteins associated with fibrosis, such as α-SMA and collagen I, and increased expression of E-cadherin.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)-4,5-dimethoxybenzaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4,5-Dimethoxy-2-(difluoromethoxy)benzaldehyde: Similar structure but with the difluoromethoxy group in a different position.

Uniqueness

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde is unique due to the presence of both difluoromethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity. The difluoromethoxy group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

CAS No.

2385884-54-6

Molecular Formula

C10H10F2O4

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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